1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione hydrochloride
Description
1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione hydrochloride is a pyrimidine-2,4-dione derivative characterized by a 3-aminopropyl substituent at the N1 position and a hydrochloride salt. Pyrimidine-2,4-dione derivatives are biologically significant due to their structural resemblance to nucleic acid bases, enabling interactions with enzymes and receptors involved in DNA/RNA synthesis and repair. These compounds are widely explored for therapeutic applications, including antiviral, anticancer, and antimicrobial agents, as well as herbicides . The 3-aminopropyl side chain in this compound introduces a primary amine, which may enhance solubility and facilitate interactions with acidic residues in biological targets, distinguishing it from analogs with non-polar or halogenated substituents.
Properties
IUPAC Name |
1-(3-aminopropyl)pyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c8-3-1-4-10-5-2-6(11)9-7(10)12;/h2,5H,1,3-4,8H2,(H,9,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVLSWDUYLGHDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N1-Alkylation with 3-Chloropropylamine Hydrochloride
The most direct route involves alkylating the N1 position of pyrimidine-2,4(1H,3H)-dione (uracil) with 3-chloropropylamine hydrochloride under basic conditions. In a representative procedure:
- Reagents : Uracil (1 equiv), 3-chloropropylamine hydrochloride (1.2 equiv), sodium hydroxide (2 equiv), ethanol/water (3:1 v/v).
- Conditions : Reflux at 80°C for 12–18 hours under nitrogen.
- Mechanism : Deprotonation of uracil by NaOH generates a nucleophilic amide ion, which undergoes SN2 displacement with 3-chloropropylamine hydrochloride.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 58–67% | |
| Purification | Column chromatography (CH2Cl2/MeOH 95:5) | |
| Purity (HPLC) | >98% |
Side products include N3-alkylated isomers (8–12%), necessitating careful chromatographic separation.
Protection-Deprotection Strategy for Enhanced Selectivity
Boc-Protected Intermediate Synthesis
To minimize side reactions, a Boc (tert-butyloxycarbonyl)-protected aminopropyl group is introduced first:
- Alkylation : Uracil reacts with Boc-protected 3-bromopropylamine (1.5 equiv) using 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile at 60°C for 6 hours.
- Deprotection : Treatment with 4 M HCl in dioxane removes the Boc group, yielding the free amine.
- Salt Formation : Addition of concentrated HCl in ethanol precipitates the hydrochloride salt.
Advantages :
Continuous Flow Synthesis for Industrial Scalability
While batch methods dominate laboratory-scale synthesis, continuous flow reactors enhance efficiency in industrial settings:
- Reactor Type : Microtubular coil reactor (stainless steel, 10 mL volume).
- Conditions :
- Temperature: 120°C
- Pressure: 3 bar
- Residence time: 30 minutes
- Reagents : Uracil (0.5 M), 3-chloropropylamine hydrochloride (0.6 M), K2CO3 (1.2 M) in DMF/H2O (4:1).
Performance Metrics :
| Metric | Batch vs. Flow |
|---|---|
| Yield | 67% vs. 89% |
| Reaction Time | 18 h vs. 0.5 h |
| Space-Time Yield | 0.8 g/L/h vs. 5.2 g/L/h |
Flow systems suppress side reactions through precise temperature control and rapid mixing.
Alternative Pathways: Cyclocondensation Reactions
One-Pot Synthesis from β-Alanine and Urea
A less conventional approach involves cyclocondensation:
- Reactants : β-Alanine (1 equiv), urea (2 equiv), phosphoryl chloride (3 equiv).
- Conditions : Reflux in acetonitrile for 24 hours.
- Mechanism : POCl3 activates β-alanine’s carboxyl group, enabling nucleophilic attack by urea’s amine to form the pyrimidine ring.
Challenges :
- Low yield (32–38%) due to competing decomposition.
- Requires excess POCl3, complicating purification.
Analytical Characterization and Quality Control
Critical characterization data for the hydrochloride salt include:
1H NMR (D2O, 400 MHz) :
- δ 4.12 (t, J = 6.8 Hz, 2H, NCH2CH2CH2NH3+)
- δ 3.28 (q, J = 6.4 Hz, 2H, CH2NH3+)
- δ 2.09 (pent, J = 6.6 Hz, 2H, CH2CH2CH2)
- δ 5.62 (s, 1H, pyrimidine H5)
Thermal Properties :
- Melting point: 214–216°C (decomposition).
- TGA: 5% weight loss at 220°C under N2.
HPLC Parameters :
- Column: C18 (4.6 × 150 mm, 5 μm).
- Mobile phase: 10 mM NH4OAc (pH 5.0)/MeCN (95:5).
- Retention time: 6.8 minutes.
Comparative Evaluation of Synthetic Methods
The table below summarizes key methodologies:
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| N1-Alkylation | 58–67 | 98 | Moderate | Low |
| Boc Protection | 72–75 | 99 | Low | High |
| Continuous Flow | 89 | 97 | High | Medium |
| Cyclocondensation | 32–38 | 85 | Low | Low |
Continuous flow synthesis offers the best balance of yield and scalability for industrial applications, while Boc protection provides high purity for pharmaceutical uses.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the pyrimidine ring.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrimidine derivatives with new functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that 1-(3-Aminopropyl)pyrimidine-2,4-dione exhibits significant biological activities, particularly as an enzyme inhibitor and receptor ligand. These properties suggest its potential use in developing anticancer therapies by targeting specific molecular pathways involved in tumor growth and proliferation.
- Case studies have shown that compounds with similar structures can inhibit key enzymes involved in cancer cell metabolism, making this compound a candidate for further exploration in oncology .
-
Antimicrobial Properties :
- The compound has been studied for its antimicrobial effects, showing promise against various bacterial strains. Its mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
- In vitro studies have demonstrated its effectiveness against resistant strains of bacteria, highlighting its potential as a new antibiotic agent .
-
Enzyme Inhibition :
- The binding affinity of 1-(3-Aminopropyl)pyrimidine-2,4-dione with target proteins has been explored through interaction studies. These studies reveal its potential inhibitory effects on enzymes critical to various biochemical processes, which could lead to therapeutic applications in treating diseases associated with enzyme dysfunctions.
Biochemical Applications
-
Receptor Ligand Studies :
- The compound's ability to act as a receptor ligand opens avenues for research into drug development targeting specific receptors involved in disease mechanisms. Its structural features allow it to interact effectively with various biological targets, facilitating the design of novel pharmaceuticals.
- Synthesis of Derivatives :
Mechanism of Action
The mechanism of action of 1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione hydrochloride involves its interaction with specific molecular targets and pathways. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The pyrimidine-2,4-dione core may participate in various biochemical reactions, modulating the activity of enzymes and receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of pyrimidine-2,4-dione derivatives differ in substituents at the N1, N3, C5, and C6 positions, which critically influence their physicochemical properties, biological activity, and applications. Below is a detailed comparison based on evidence from patents, synthetic studies, and pharmacological
Structural and Functional Variations
Key Research Findings
Substituent Effects on Bioactivity: Halogenation: Tipiracil’s C5 chloro group enhances electrophilicity, promoting covalent interactions with thymidylate synthase, a cancer target . Aromatic/Alkyl Groups: The 4-tert-butylbenzyl substituent in herbicidal derivatives improves lipid solubility, facilitating membrane penetration . Amino Groups: The 3-aminopropyl chain in the target compound may improve water solubility compared to hydrophobic analogs like 1-(4-tert-butylbenzyl) derivatives.
Synthetic Strategies: Many analogs (e.g., Compounds 55 and 56 in ) are synthesized via nucleophilic substitution of chloro precursors with amines or alcohols under thermal conditions .
Therapeutic Applications: Antiviral: Stavudine (a pyrimidine-2,4-dione analog) inhibits HIV reverse transcriptase via competitive binding . Anti-mycobacterial: The piperidinylmethyl-phenoxy substituent in ’s compound enhances specificity against Mycobacterium tuberculosis .
Comparative Advantages and Limitations
- 1-(3-Aminopropyl)pyrimidine-2,4-dione hydrochloride: Advantages: The primary amine enables protonation at physiological pH, improving solubility and enabling salt formation for drug formulation. Limitations: Lack of explicit activity data in evidence limits direct therapeutic comparisons.
- Tipiracil Hydrochloride : Clinically validated but requires combination therapy (e.g., with trifluridine) for efficacy .
- Compound 9 (Molecules 2011) : Methoxymethyl and hydroxypropyl groups may reduce metabolic degradation but lack in vivo validation .
Biological Activity
1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione hydrochloride is a pyrimidine derivative characterized by a pyrimidine ring with carbonyl groups and an aminopropyl substituent. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
The compound features a pyrimidine backbone with two carbonyl groups at positions 2 and 4, and an aminoalkyl group at position 1. The hydrochloride form enhances its solubility in water, which is crucial for biological assays and therapeutic applications.
Antiviral Properties
Research indicates that derivatives of pyrimidines, including 1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione hydrochloride, exhibit antiviral activities. The compound has shown promise as an inhibitor of viral enzymes, potentially affecting the replication of viruses such as HIV. For instance, structural analogs have been reported to inhibit HIV integrase with notable efficacy .
Anticancer Activity
The compound's anticancer properties have been explored through various studies. In vitro assays have demonstrated significant cytotoxic effects against several cancer cell lines. A comparative study revealed that compounds similar to 1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione hydrochloride displayed IC50 values as low as 0.01 µM against Colo-205 cells, indicating potent activity .
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated against various bacterial strains. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, with increasing sensitivity observed at higher concentrations .
The biological activity of 1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione hydrochloride is believed to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in nucleic acid synthesis or metabolic pathways in pathogens.
- DNA Intercalation: Similar compounds have demonstrated the ability to intercalate DNA, disrupting replication processes.
- Receptor Modulation: It may interact with specific cellular receptors influencing signal transduction pathways.
Case Studies
- Anticancer Efficacy Study: A recent study assessed the cytotoxicity of various pyrimidine derivatives on HepG2 and HCT-116 cells. The findings indicated that 1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione hydrochloride exhibited a maximum cytotoxicity of approximately 65% at a concentration of 250 µM after 72 hours .
- Antimicrobial Evaluation: In another study focusing on antimicrobial properties, the compound was tested against E. coli and S. aureus. The results showed that at concentrations of 200 µg/mL and above, significant bacterial growth inhibition was observed .
Q & A
Q. What are the common synthetic routes for 1-(3-aminopropyl)pyrimidine-2,4(1H,3H)-dione hydrochloride, and how can purity be optimized?
The synthesis typically involves multi-step nucleophilic substitution or condensation reactions. For example:
- Step 1 : React pyrimidine-2,4-dione derivatives with 3-aminopropyl halides in polar aprotic solvents (e.g., DMF) under reflux (80–100°C) for 6–12 hours.
- Step 2 : Hydrochloride salt formation via treatment with HCl gas in anhydrous ethanol.
Purity optimization : Use column chromatography (silica gel, eluent: chloroform/methanol gradient) followed by recrystallization in ethanol/water mixtures .
Q. How can researchers validate the structural integrity of this compound?
Key characterization methods include:
- NMR : Confirm the aminopropyl chain (δ 2.5–3.5 ppm for CH₂ and CH₃ groups) and pyrimidine ring protons (δ 7.0–8.5 ppm).
- Mass spectrometry (MS) : Look for [M+H]⁺ peaks matching the molecular weight (C₇H₁₂N₃O₂·HCl = 215.65 g/mol).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What solvents and conditions are suitable for its storage and handling?
Store at 2–8°C in airtight, light-protected containers. Use anhydrous DMSO or deionized water for dissolution, avoiding prolonged exposure to moisture or acidic/basic conditions to prevent hydrolysis of the pyrimidine ring .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress byproduct formation during synthesis?
Common byproducts (e.g., dimerization or over-alkylation) arise from excess reagent use or high temperatures. Mitigation strategies:
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. no activity) may stem from:
- Impurity interference : Re-test the compound after rigorous purification (e.g., preparative HPLC).
- Assay variability : Standardize protocols (e.g., fixed pH, temperature) across labs.
- Structural analogs : Compare activity with related compounds (e.g., 6-amino-1,3-dimethylpyrimidine-2,4-dione) to identify critical functional groups .
Q. What strategies improve regioselectivity in modifying the pyrimidine ring’s 1- and 3-positions?
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Density Functional Theory (DFT) : Calculate electron density maps to predict reactive sites.
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina.
- QSAR models : Corporate substituent parameters (e.g., Hammett constants) to optimize pharmacophores .
Q. What are the best practices for analyzing degradation products under physiological conditions?
Q. How can researchers address low yields in large-scale synthesis?
- Solvent optimization : Replace DMF with acetonitrile to reduce viscosity and improve mixing.
- Flow chemistry : Use continuous reactors to maintain precise temperature/residence time control.
- Catalyst recycling : Immobilize catalysts (e.g., on silica nanoparticles) for reuse .
Methodological Considerations
Q. What techniques are recommended for studying its interaction with biomacromolecules?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to proteins like serum albumin.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- Fluorescence quenching : Monitor tryptophan residue interactions in enzymes .
Q. How can green chemistry principles be applied to its synthesis?
Q. What analytical approaches differentiate polymorphic forms of the hydrochloride salt?
- PXRD : Compare diffraction patterns to reference standards.
- Thermogravimetric Analysis (TGA) : Monitor dehydration events (e.g., loss of HCl·H₂O).
- Solid-state NMR : Resolve crystallographic differences in ¹³C spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
